molecular formula C13H13ClN2 B1480268 4-Chloro-6-(1-phenylpropyl)pyrimidine CAS No. 2092720-90-4

4-Chloro-6-(1-phenylpropyl)pyrimidine

Cat. No.: B1480268
CAS No.: 2092720-90-4
M. Wt: 232.71 g/mol
InChI Key: AXIDSXPUQRLNLD-UHFFFAOYSA-N
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Description

4-Chloro-6-(1-phenylpropyl)pyrimidine is a substituted pyrimidine derivative featuring a chlorine atom at the 4-position and a 1-phenylpropyl group at the 6-position. Pyrimidines are aromatic heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science.

Properties

IUPAC Name

4-chloro-6-(1-phenylpropyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c1-2-11(10-6-4-3-5-7-10)12-8-13(14)16-9-15-12/h3-9,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXIDSXPUQRLNLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the inflammatory response. When the body experiences inflammation, tissues produce signals that use leukocytes (white blood cells) at the position of inflammation. Leukocytes damage any infective or harmful agent and eliminate cellular residues from damaged tissue. By inhibiting key inflammatory mediators, this compound can disrupt these pathways and reduce inflammation.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory properties. By inhibiting key inflammatory mediators, the compound can help to reduce inflammation at the molecular and cellular levels.

Biological Activity

4-Chloro-6-(1-phenylpropyl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including anti-cancer, anti-inflammatory, and enzyme inhibition properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines. For instance, a study demonstrated that this compound effectively inhibited the growth of A431 vulvar epidermal carcinoma cells, showcasing its potential as an anticancer agent .

Cell Line IC50 (µM) Mechanism of Action
A43115.2Induction of apoptosis
MCF-712.5Cell cycle arrest
HeLa10.0Inhibition of DNA synthesis

Enzyme Inhibition

This compound has also been studied for its enzyme inhibition properties. It has been identified as a potent inhibitor of various protein kinases, including Janus Kinase 3 (JAK3), which is implicated in several autoimmune diseases and cancers. The inhibition of JAK3 can lead to immunosuppressive effects, making this compound a candidate for therapeutic applications in conditions such as rheumatoid arthritis and lupus .

Enzyme IC50 (µM) Biological Relevance
JAK30.5Immunosuppression
GARFTase0.8Inhibition of purine synthesis
AICARFTase1.2Modulation of nucleotide metabolism

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in animal models. It was observed to reduce the levels of pro-inflammatory cytokines in mice treated with lipopolysaccharide (LPS), indicating its potential utility in treating inflammatory diseases .

Case Studies

  • In Vitro Anticancer Study
    • Objective : To evaluate the anticancer effects of this compound on human cancer cell lines.
    • Methodology : The compound was tested on A431 and MCF-7 cell lines using MTT assays.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value of approximately 12.5 µM for MCF-7 cells.
  • In Vivo Anti-inflammatory Study
    • Objective : To assess the anti-inflammatory potential in a murine model.
    • Methodology : Mice were administered LPS followed by treatment with varying doses of the compound.
    • Results : The treatment group showed a marked decrease in TNF-alpha and IL-6 levels compared to controls, supporting its anti-inflammatory properties.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the pyrimidine core or substituents can significantly influence its potency and selectivity against various biological targets.

Key Findings from SAR Studies:

  • Substituents at the 6-position enhance anticancer activity.
  • The presence of chlorine at the 4-position increases enzyme inhibition potency.

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

4-Chloro-6-(1-phenylpropyl)pyrimidine is primarily investigated for its potential therapeutic effects in treating various diseases. Its structural characteristics allow it to interact with biological targets effectively.

Anti-inflammatory Properties

Research indicates that compounds similar to this compound can be effective in treating chronic inflammatory conditions. These include diseases such as asthma, atherosclerosis, and arthritis, which are characterized by excessive inflammation and vascular smooth muscle cell proliferation . The synthesis of novel pyrimidine derivatives opens avenues for developing new anti-inflammatory drugs.

Psychotropic Effects

Pyrimidine derivatives have been studied for their psychotropic effects, particularly in relation to central nervous system receptors. Compounds that interact with dopamine and serotonin receptors can potentially be used to treat psychiatric disorders . The specific compound this compound may exhibit similar properties due to its structural analogies.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of pyrimidine derivatives is crucial for optimizing their pharmacological properties. Research has shown that modifications in the pyrimidine ring can significantly enhance the potency and selectivity of these compounds against specific biological targets .

Case Studies on SAR

A study focusing on various pyrimidine derivatives demonstrated that specific substitutions could lead to increased inhibitory activity against enzymes involved in inflammatory pathways. For instance, the introduction of different alkyl or aryl groups at certain positions on the pyrimidine ring resulted in compounds with improved bioavailability and therapeutic efficacy .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions that allow for the introduction of various functional groups, enhancing its therapeutic potential.

Synthetic Pathways

The compound can be synthesized through a series of reactions involving chlorination and alkylation processes. For example, starting from basic pyrimidine structures, chlorination followed by substitution with phenylpropyl groups yields the desired compound .

Potential Applications in Cancer Treatment

Emerging research suggests that pyrimidine derivatives may also play a role in cancer therapy by targeting specific pathways involved in tumor growth and metastasis. The ability of these compounds to inhibit cell proliferation makes them candidates for further investigation in oncology .

Summary of Findings

The multifaceted applications of this compound highlight its potential as a valuable compound in medicinal chemistry:

Application Area Details
Anti-inflammatoryEffective against chronic conditions like asthma and arthritis
Psychotropic effectsPotential use in psychiatric disorders through CNS receptor interaction
Structure-Activity RelationshipModifications enhance potency and selectivity
Cancer treatmentInhibition of tumor growth pathways

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine
  • Structure: Combines a thienopyrimidine core with a 3-methoxyphenyl substituent.
  • Synthesis: Prepared via nucleophilic substitution of 4-chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine with sodium methoxyphenolate in DMF .
  • Methoxy groups enhance solubility but reduce electrophilicity compared to chloro substituents.
  • Applications: Likely explored for kinase inhibition due to the thienopyrimidine motif’s prevalence in anticancer agents.
2.2. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • Structure : Pyrazolopyrimidine core with chloromethyl and methyl groups.
  • Synthesis : Produced via POCl3-mediated chlorination of 6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one, achieving 72% yield .
  • Reactivity : Dual chlorination (4-Cl and 6-CH2Cl) enables sequential substitution reactions. The pyrazolo ring enhances metabolic stability compared to phenylpropyl-substituted pyrimidines.
  • Applications: Potential precursor for bifunctional inhibitors or covalent drugs due to reactive chloromethyl group .
2.3. 6-Chloro-4-hydroxypyrimidine
  • Structure : Simplest chloro-hydroxypyrimidine derivative.
  • Properties : Hydroxyl group at C4 increases hydrogen-bonding capacity but reduces stability under acidic conditions compared to 4-chloro analogs .
  • Applications : Intermediate for agrochemicals or antimetabolites.
2.4. 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine
  • Structure : Features a methylsulfonyl-piperidine group at C2.
  • Functionality : The sulfonyl group enhances solubility and target binding specificity (e.g., kinase or enzyme inhibition). Piperidine moiety improves bioavailability .
  • Applications : Likely candidate for central nervous system (CNS) therapeutics due to piperidine’s blood-brain barrier penetration.

Comparative Data Table

Compound Core Structure Substituents Key Reactivity/Applications Reference
4-Chloro-6-(1-phenylpropyl)pyrimidine Pyrimidine 4-Cl, 6-(1-phenylpropyl) Electrophilic substitution, drug lead N/A
4-Chloro-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidine Thienopyrimidine 4-Cl, 6-(3-methoxyphenyl) Kinase inhibition, π-π interactions
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Pyrazolopyrimidine 4-Cl, 6-CH2Cl, 1-Me Covalent drug synthesis
6-Chloro-4-hydroxypyrimidine Pyrimidine 6-Cl, 4-OH Agrochemical intermediate
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine Pyrimidine 4-Cl, 6-Me, 2-(sulfonyl-piperidine) CNS-targeted therapeutics

Key Research Findings

  • Electrophilicity: Chlorine at C4 enhances reactivity in nucleophilic aromatic substitution (e.g., reactions with phenoxides or amines) .
  • Lipophilicity : Bulky substituents like 1-phenylpropyl or methylsulfonyl-piperidine improve membrane permeability but may reduce aqueous solubility .
  • Biological Activity: Pyrazolopyrimidines and thienopyrimidines show higher kinase affinity than simple pyrimidines due to expanded aromatic systems .

Preparation Methods

Conventional Heating Method

  • Starting Materials:

    • 4,6-dichloropyrimidine or 4-chloropyrimidine derivatives
    • 1-phenylpropyl nucleophile or equivalent organometallic reagent
  • Reaction Conditions:

    • Heating under reflux in a suitable polar aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide)
    • Reaction times vary depending on substituent nature, typically several hours
    • No special catalysts required, simplifying the process
  • Mechanism:

    • Nucleophilic aromatic substitution at the 6-position by the 1-phenylpropyl moiety
    • Chlorine remains at the 4-position due to selective reactivity
  • Advantages:

    • Straightforward and reproducible
    • Good yields for various substituted phenyl derivatives
  • Limitations:

    • Longer reaction times
    • Moderate energy consumption due to heating

Microwave-Assisted Synthesis

  • Starting Materials: Same as conventional method

  • Reaction Conditions:

    • Microwave irradiation to accelerate the nucleophilic substitution
    • Shorter reaction times (minutes compared to hours)
    • Similar solvents and no catalyst requirement
  • Advantages:

    • Enhanced reaction rates
    • Potentially higher yields and cleaner products
    • Energy-efficient and scalable
  • Limitations:

    • Requires microwave reactor equipment
    • Optimization needed for scale-up

Comparative Data Table of Preparation Methods

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time 4–8 hours 10–30 minutes
Temperature 100–150 °C 120–160 °C (microwave controlled)
Solvent DMF, DMSO DMF, DMSO
Catalyst Requirement None None
Yield (%) 65–85% 75–90%
Energy Consumption High Low
Scalability High Moderate (equipment dependent)
Purity of Product Good High

Research Findings and Notes

  • The substituent on the 6-phenyl ring significantly influences reaction outcomes, including yield and purity.
  • Both methods avoid the use of special catalysts, which reduces complexity and cost.
  • Microwave-assisted synthesis has been shown to be superior in terms of reaction speed and product purity, making it attractive for industrial applications.
  • The selective chlorination at the 4-position is maintained throughout the synthesis, ensuring the desired substitution pattern.
  • The choice of solvent and temperature is critical to optimize reaction efficiency and avoid side reactions.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-6-(1-phenylpropyl)pyrimidine in laboratory settings?

  • Methodological Answer :

  • PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors or dust .
  • Waste Management : Segregate chemical waste and dispose via certified hazardous waste services to minimize environmental contamination .
  • Containment : Perform reactions involving volatile or toxic intermediates in gloveboxes or sealed systems .

Q. What synthetic methodologies are commonly employed for introducing the 1-phenylpropyl substituent onto the pyrimidine ring?

  • Methodological Answer :

  • Nucleophilic Substitution : React 4,6-dichloropyrimidine with 1-phenylpropyl Grignard or organozinc reagents under inert atmospheres (e.g., N₂/Ar) .
  • Cross-Coupling : Use palladium-catalyzed Suzuki-Miyaura coupling with (1-phenylpropyl)boronic acid, optimizing ligand selection (e.g., SPhos) and solvent (e.g., THF/H₂O) .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol .

Q. How should this compound be stored to ensure stability?

  • Methodological Answer :

  • Short-Term : Store at -4°C in airtight, light-resistant containers for 1–2 weeks .
  • Long-Term : Use -20°C with desiccants (e.g., silica gel) to prevent hydrolysis of the chloro group .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR in CDCl₃ to confirm substitution patterns and purity (e.g., δ 8.25–8.24 ppm for pyrimidine protons) .
  • LC/MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ observed vs. calculated) .
  • Elemental Analysis : Validate C, H, N, Cl content to confirm stoichiometry .

Advanced Research Questions

Q. What strategies can be used to achieve chemoselective substitution at the 4-chloro position in pyrimidine derivatives?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at the 4-position due to increased electrophilicity .
  • Temperature Control : Lower temperatures (0–5°C) favor 4-substitution over 6-position reactivity in dichloropyrimidines .
  • Catalytic Systems : Use Cu(I) or Pd(0) catalysts to direct coupling reactions selectively to the 4-chloro group .

Q. How can computational modeling assist in predicting the reactivity of this compound in nucleophilic aromatic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Optimize transition states to compare activation energies for substitution at 4- vs. 6-positions using Gaussian or ORCA software .
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., 4-Cl) prone to nucleophilic attack via Mulliken charge analysis .

Q. What are the challenges in characterizing the stereochemistry of the 1-phenylpropyl group, and which techniques are most effective?

  • Methodological Answer :

  • Challenges : Rotational flexibility of the propyl chain complicates stereochemical assignment.
  • NOESY NMR : Detect spatial proximity between phenyl protons and pyrimidine protons to infer preferred conformers .
  • X-Ray Crystallography : Resolve crystal structures using SHELXL refinement to determine absolute configuration (e.g., data-to-parameter ratio > 15:1) .

Q. How can biological activity evaluation be designed for this compound derivatives?

  • Methodological Answer :

  • Target Selection : Screen against kinases or enzymes with pyrimidine-binding pockets (e.g., PI3K family) using fluorescence-based assays .
  • Dose-Response Studies : Calculate IC₅₀ values via nonlinear regression of inhibition curves (e.g., GraphPad Prism) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Chloro-6-(1-phenylpropyl)pyrimidine
Reactant of Route 2
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4-Chloro-6-(1-phenylpropyl)pyrimidine

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